3-(2-Bromo-4-(tert-butyl)phenoxy)azetidine

Description

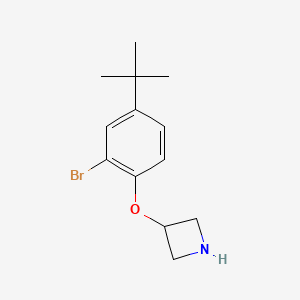

Structure

2D Structure

Properties

IUPAC Name |

3-(2-bromo-4-tert-butylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-13(2,3)9-4-5-12(11(14)6-9)16-10-7-15-8-10/h4-6,10,15H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKHGWVEQKDQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC2CNC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501232142 | |

| Record name | 3-[2-Bromo-4-(1,1-dimethylethyl)phenoxy]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501232142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219948-65-8 | |

| Record name | 3-[2-Bromo-4-(1,1-dimethylethyl)phenoxy]azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219948-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[2-Bromo-4-(1,1-dimethylethyl)phenoxy]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501232142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Azetidine Ring Formation via Cyclization and Isomerization

Data Table Summarizing Key Preparation Methods

Research Findings and Analysis

- The thermal isomerization of aziridines to azetidines is a reliable method to introduce bromine substituents at the azetidine ring, facilitating further functionalization.

- Coupling reactions using protected azetidine synthons and substituted phenols allow for the selective formation of the ether linkage with control over aromatic substitution patterns.

- Protecting group strategies (tert-butyl, benzyloxy) combined with hydrogenolysis or acidic deprotection enable the synthesis of complex azetidine derivatives without compromising sensitive functional groups.

- The patented multi-step process provides a scalable and reproducible method for azetidine synthesis, suitable for industrial applications.

- Reaction conditions such as solvent choice, temperature, and base strength critically influence the selectivity and yield of the azetidine formation and coupling steps.

Chemical Reactions Analysis

3-(2-Bromo-4-(tert-butyl)phenoxy)azetidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include brominating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

3-(2-Bromo-4-(tert-butyl)phenoxy)azetidine has diverse scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-(tert-butyl)phenoxy)azetidine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

Compound A : 3-[2-Bromo-4-(sec-butyl)phenoxy]azetidine (CAS data from )

- Key Differences :

- Substituent: sec-butyl (butan-2-yl) instead of tert-butyl.

- Impact :

- Steric Effects : tert-butyl’s greater bulk may improve binding to hydrophobic pockets in proteins but could hinder metabolic stability .

Compound B : 3-(4-Bromo-2,5-dimethoxyphenyl)azetidine Hydrochloride ()

- Key Differences :

- Additional methoxy groups at positions 2 and 3.

- Impact :

- Solubility : Methoxy groups increase polarity, improving solubility in polar solvents.

Compound C : 3-(4-Bromo-2-methylphenoxy)azetidine (CAS 954223-42-8, )

- Key Differences :

- Methyl group instead of tert-butyl.

- Impact :

- Metabolic Stability : The smaller methyl group may reduce steric shielding, increasing susceptibility to oxidative metabolism.

- Toxicity : Methyl substituents are generally less toxic than bulky tert-butyl groups but may offer weaker target engagement .

Positional Isomerism

Compound D : 3-[3-(tert-Butyl)phenoxy]azetidine (CAS 1219961-14-4, )

- Key Differences :

- tert-butyl group at the meta position instead of para.

- Impact :

- Binding Affinity : Para-substituted tert-butyl groups often provide optimal steric complementarity in enzyme active sites. Meta substitution may disrupt this interaction.

- Electronic Environment : Altered resonance effects due to positional isomerism could influence reactivity in cross-coupling reactions .

Azetidine Ring Modifications

Compound E : tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8, )

- Key Differences :

- Bromoethyl side chain and carboxylate ester on the azetidine ring.

- Impact :

- Reactivity : The bromoethyl group enables alkylation reactions, expanding synthetic utility.

- logD : The ester group increases polarity (logD = ~2.5) compared to the target compound’s ether linkage (estimated logD >3) .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | logD (pH 5.5) | H-Bond Acceptors | H-Bond Donors |

|---|---|---|---|---|

| Target Compound | ~284.2* | ~3.2* | 2 | 1 |

| Compound A (sec-butyl) | 284.2 | 2.8 | 2 | 1 |

| Compound B (dimethoxy) | 344.6 | 1.5 | 4 | 1 |

| Compound E (bromoethyl ester) | 264.16 | 2.5 | 3 | 0 |

*Estimated based on structural analogs.

Biological Activity

3-(2-Bromo-4-(tert-butyl)phenoxy)azetidine is a synthetic organic compound with significant potential in medicinal chemistry. Its structure features a brominated phenyl group, a tert-butyl substituent, and an azetidine ring, which together contribute to its unique biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Structural Characteristics

The molecular formula of this compound is C₁₄H₁₈BrNO, with a molecular weight of approximately 292.21 g/mol. The compound's distinctive structural features include:

- Azetidine Ring : A four-membered nitrogen-containing heterocycle that enhances the compound's reactivity.

- Brominated Phenoxy Group : The presence of bromine enhances the compound's electrophilic character, potentially increasing its binding affinity to biological targets.

- Tert-Butyl Substituent : This group increases lipophilicity, which can improve bioavailability.

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. Ongoing research suggests that the compound may exhibit:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in disease pathways.

- Receptor Binding : Interaction with specific receptors that could modulate cellular responses.

Biological Activity and Therapeutic Applications

Research indicates that this compound has diverse biological activities, including:

Data Table: Biological Activity Overview

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives showed IC50 values ranging from 0.1 to 10 µM against different tumor types .

- Binding Affinity Assessments : Molecular docking studies are being conducted to evaluate the binding affinity of this compound to specific receptors and enzymes involved in disease mechanisms. These studies aim to elucidate the precise interactions at the molecular level.

- Pharmacokinetic Studies : Research is ongoing to assess the pharmacokinetic properties of this compound, focusing on its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Q & A

Q. What are the recommended synthetic routes for preparing 3-(2-Bromo-4-(tert-butyl)phenoxy)azetidine, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves coupling 2-bromo-4-(tert-butyl)phenol with an azetidine derivative via nucleophilic aromatic substitution. A two-step protocol is often employed:

Activation : The phenol group is activated using a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) to enhance nucleophilicity .

Coupling : React with a pre-functionalized azetidine (e.g., 3-hydroxyazetidine protected by a tert-butyl carbamate group) under reflux conditions (80–100°C, 12–24 hrs). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the final product.

Key Considerations : Steric hindrance from the tert-butyl group may necessitate longer reaction times or elevated temperatures .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, bromine-induced deshielding of adjacent protons) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated for C₁₃H₁₈BrNO: 291.05 g/mol).

- X-ray Crystallography : For unambiguous confirmation of spatial arrangement, particularly the dihedral angle between the azetidine ring and the substituted phenyl group .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The bromine and tert-butyl groups enhance lipophilicity and target binding, making it a candidate for:

- Kinase Inhibition : Use in structure-activity relationship (SAR) studies to optimize selectivity for tyrosine kinases (e.g., BTK) via in vitro enzymatic assays .

- CNS Drug Development : Evaluate blood-brain barrier permeability using logP calculations (>3.0) and in situ perfusion models .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The tert-butyl group introduces significant steric hindrance, which:

- Reduces Reaction Rates : Requires Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with bulky ligands (XPhos) to prevent catalyst poisoning .

- Directs Regioselectivity : In electrophilic substitution, the tert-butyl group acts as an ortho/para director, but bromine’s electron-withdrawing effect shifts reactivity to meta positions. Computational modeling (DFT) can predict preferred sites .

Q. What strategies resolve contradictions in biological activity data across assay platforms?

- Methodological Answer : Discrepancies (e.g., IC₅₀ variations in kinase inhibition) may arise from:

- Assay Conditions : Compare results across buffer systems (e.g., Tris vs. HEPES) and ATP concentrations (1–10 mM).

- Cell Line Variability : Validate findings in isogenic cell lines (e.g., HEK293 vs. HeLa) using Western blotting for target engagement .

- Meta-Analysis : Cross-reference data with structurally similar analogs (e.g., 3-(4-fluoro-phenoxy)azetidine derivatives) to identify trends .

Q. How can the compound’s metabolic stability be improved for in vivo studies?

- Methodological Answer : Address metabolic hotspots:

- Azetidine Ring Oxidation : Introduce electron-withdrawing groups (e.g., fluorine) at the 3-position to stabilize against cytochrome P450-mediated degradation .

- Phenoxy Group Modifications : Replace bromine with a trifluoromethyl group to reduce hepatic clearance, as seen in analogs with improved half-lives (t₁/₂ > 2 hrs in rodent models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.